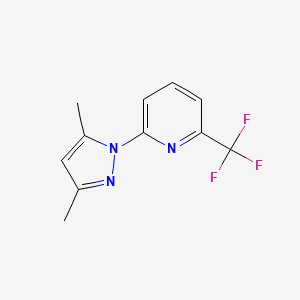

![molecular formula C25H29N3O5S2 B2703462 Ethyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate CAS No. 865246-83-9](/img/structure/B2703462.png)

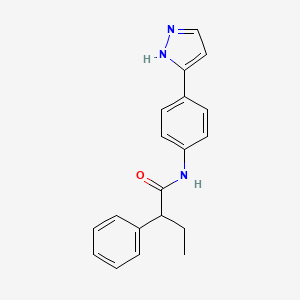

Ethyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

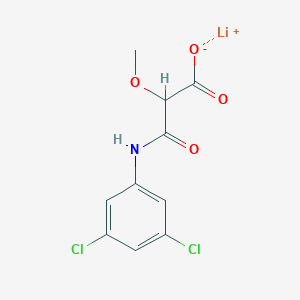

Ethyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C25H29N3O5S2 and its molecular weight is 515.64. The purity is usually 95%.

BenchChem offers high-quality Ethyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Copper-Catalyzed Synthesis of 1,2-Dihydropyridines

The compound has been utilized in a Cu-catalyzed regioselective cyclization of 3-aza-1,5-enynes with sulfonyl chlorides , leading to the formation of 1,2-dihydropyridines . This method provides a novel pathway for constructing these heterocyclic compounds from 3-aza-1,5-enynes, offering reasonable yields and an alternative approach to synthesizing 3-functionalized multi-substituted pyridines .

Sulfonamide-Containing Triazolopyridine Derivatives

The compound is a key building block for the synthesis of 8-(Azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one . This derivative exhibits interesting pharmacological properties and may find applications in drug development. Researchers have explored its potential as an antitubercular agent, making it a candidate for further investigation .

Deformylative Phosphonylation of Alkylphosphonates

In a fascinating study, the compound was involved in a formal deformylative phosphonylation process. Under the catalysis of specific reagents, 4-alkyl-1,4-dihydropyridines (DHPs) derived from aldehydes underwent phosphonylation, allowing for the facile synthesis of alkylphosphonates. This work highlights its utility in accessing structurally diverse phosphonate compounds .

Biological and Medicinal Chemistry Exploration

From a biological perspective, researchers have investigated the pharmacological diversity of phenoxy acetamide and its derivatives, including chalcone, indole, and quinoline. While not directly related to our compound, this context underscores the importance of understanding molecular interactions and structure-activity relationships. It may inspire chemists to design novel derivatives based on similar principles, enhancing safety and efficacy in drug development .

Gold-Catalyzed Synthesis of Azepan-4-ones

Although not directly attributed to our compound, gold-catalyzed reactions have been employed to efficiently synthesize azepan-4-ones via a two-step [5 + 2] annulation. These reactions demonstrate high regioselectivity and diastereoselectivity, showcasing the versatility of gold catalysts in heterocycle synthesis.

Indole Derivatives and Antitubercular Activity

While not a direct application of our compound, indole derivatives have been explored for their antitubercular activity. These compounds, including those derived from pyridine and indole, hold promise as potential therapeutic agents against Mycobacterium tuberculosis. The compound’s structural features may contribute to similar biological effects .

properties

IUPAC Name |

ethyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O5S2/c1-3-33-23(29)17-28-21-13-8-18(2)16-22(21)34-25(28)26-24(30)19-9-11-20(12-10-19)35(31,32)27-14-6-4-5-7-15-27/h8-13,16H,3-7,14-15,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZIYVRRBQUDQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

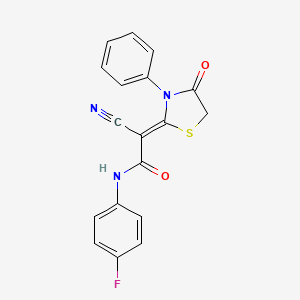

![methyl 1-(2-cyanoethyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2703380.png)

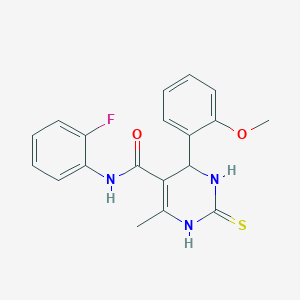

![1-{[3-nitro-4-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)phenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B2703383.png)

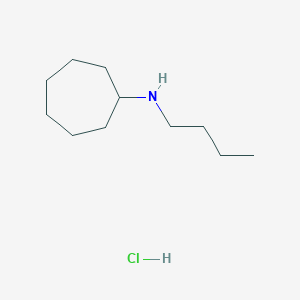

![1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine](/img/structure/B2703395.png)

![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2703399.png)